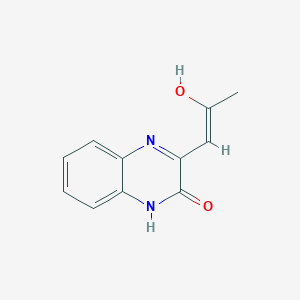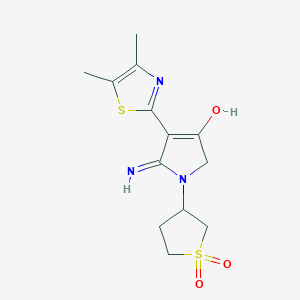![molecular formula C25H30N2O B6054012 [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol, also known as PPM, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the phenylpiperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The exact mechanism of action of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a sigma-1 receptor agonist. It may also have an effect on other neurotransmitter systems, such as the serotonin and norepinephrine systems. The overall effect of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol on these systems is complex and may vary depending on the specific experimental conditions.
Biochemical and Physiological Effects
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in reward and motivation. [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has also been shown to have an effect on calcium signaling, which may be related to its affinity for the sigma-1 receptor. Other effects of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol include changes in gene expression and protein levels in various brain regions.
実験室実験の利点と制限
One advantage of using [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol in lab experiments is its specificity for the dopamine D2 and sigma-1 receptors. This can allow researchers to study the role of these receptors in various physiological and pathological states. However, one limitation of using [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol is its relatively low potency compared to other compounds that target these receptors. This may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. For example, [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been shown to have an effect on cocaine self-administration in rats, suggesting that it may be useful in the treatment of drug addiction. Another potential area of research is the development of more potent and selective compounds that target the dopamine D2 and sigma-1 receptors. Finally, [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol may also be useful in the study of other neurotransmitter systems, such as the glutamate and GABA systems.
合成法
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 3-phenylpropanal with piperidine in the presence of a catalyst to produce 3-(3-phenylpropyl)piperidine. This intermediate is then reacted with 5-chloromethylquinoline to produce [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol. The final compound can be purified using standard techniques such as column chromatography.
科学的研究の応用
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and calcium signaling. These properties make [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol a potentially useful tool for studying the role of these receptors in various physiological and pathological states.
特性
IUPAC Name |
[3-(3-phenylpropyl)-1-(quinolin-5-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c28-20-25(14-5-10-21-8-2-1-3-9-21)15-7-17-27(19-25)18-22-11-4-13-24-23(22)12-6-16-26-24/h1-4,6,8-9,11-13,16,28H,5,7,10,14-15,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYIQCQLBFZGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C=CC=NC3=CC=C2)(CCCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-bromo-2-furyl)-5-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1,2,4-oxadiazole](/img/structure/B6053935.png)
![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

![N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6053967.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6053985.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)